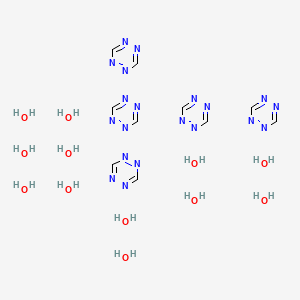

1,2,4,5-tetrazine;dodecahydrate

Description

Historical Context and Evolution of 1,2,4,5-Tetrazine (B1199680) Chemistry

The study of 1,2,4,5-tetrazines dates back to the late 19th century with the Pinner synthesis, which involves the reaction of iminoesters with hydrazine (B178648). rsc.org This initial work laid the foundation for the synthesis of 3,6-disubstituted 1,2,4,5-tetrazines. For over half a century, 1,2,4,5-tetrazines have been recognized as effective dienes in inverse electron demand Diels-Alder reactions with strained alkenes. mdpi.comnih.gov This particular reactivity has seen a resurgence in interest in recent years, especially within the field of bioorthogonal chemistry.

Significance of Nitrogen-Rich Heterocycles in Contemporary Chemical Science

Nitrogen-containing heterocycles are fundamental building blocks in the chemical and pharmaceutical sciences. ugr.es Their prevalence in natural products, pharmaceuticals, agrochemicals, and functional materials underscores their importance. nih.gov The presence of multiple nitrogen atoms in the ring, as seen in 1,2,4,5-tetrazine, imparts distinct electronic characteristics, such as electron deficiency, which drives their utility in various applications. nih.gov Nitrogen-rich compounds are also a significant area of research in the development of high-energy density materials (HEDMs), as the formation of nitrogen gas upon decomposition is a highly favorable process. acs.orgresearchgate.net

Academic Research Trajectories for 1,2,4,5-Tetrazine and its Derivatives

Current research on 1,2,4,5-tetrazine and its derivatives is highly interdisciplinary. Key areas of investigation include:

Bioorthogonal Chemistry: The rapid and specific reaction of tetrazines with strained alkenes is widely used for labeling and detecting biomolecules in living systems. mdpi.comnih.gov

Energetic Materials: The high nitrogen content and inherent stability of the tetrazine ring make it a prime candidate for the development of new explosives, propellants, and pyrotechnics. rsc.orgekb.eg

Materials Science: 1,2,4,5-tetrazine derivatives are being explored for their potential in creating photo- and electroactive materials for use in electronic devices, luminescent elements, and sensors. nih.gov

Synthetic Methodology: Ongoing research focuses on developing more efficient and scalable syntheses of asymmetrically substituted tetrazines to fine-tune their properties for specific applications. researchgate.net

Interactive Data Table: Properties of 1,2,4,5-Tetrazine

| Property | Value | Source |

| Molecular Formula | C₂H₂N₄ | researchgate.net |

| Molar Mass | 82.06 g/mol | nih.gov |

| Appearance | Red-violet crystals | rsc.org |

| CAS Number | 290-96-0 | nih.gov |

| Structure | Planar aromatic ring | rsc.org |

Interactive Data Table: Key Synthetic Routes to 1,2,4,5-Tetrazines

| Synthetic Method | Precursors | Key Features | References |

| Pinner Synthesis | Iminoesters and hydrazine | Classic method for 3,6-disubstituted tetrazines. | rsc.org |

| From Nitriles | Nitriles and hydrazine hydrate (B1144303) | A common one-pot procedure for some symmetric tetrazines. | nih.gov |

| From Guanidine (B92328) Derivatives | Guanidine hydrochloride and hydrazine | Yields valuable precursors for further functionalization. | rsc.org |

| From Aldehydes | Aldehydes and hydrazine | Allows for the preparation of derivatives with aliphatic substituents. | rsc.org |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H34N20O12 |

|---|---|

Molecular Weight |

626.51 g/mol |

IUPAC Name |

1,2,4,5-tetrazine;dodecahydrate |

InChI |

InChI=1S/5C2H2N4.12H2O/c5*1-3-5-2-6-4-1;;;;;;;;;;;;/h5*1-2H;12*1H2 |

InChI Key |

ZDJUCLVMRQJHTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=CN=N1.C1=NN=CN=N1.C1=NN=CN=N1.C1=NN=CN=N1.C1=NN=CN=N1.O.O.O.O.O.O.O.O.O.O.O.O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2,4,5 Tetrazine and Its Derivatives

Modern Multi-Step Synthesis Protocols

Recent advancements have led to the development of several sophisticated multi-step protocols for synthesizing a wide array of 1,2,4,5-tetrazine (B1199680) derivatives, enabling precise control over substitution patterns and properties.

A highly significant method for preparing 1,2,4,5-tetrazine precursors involves the reaction between guanidine (B92328) hydrochloride and hydrazine (B178648). mdpi.com This multi-step procedure is pivotal for creating valuable intermediates that can be further functionalized.

The process begins with the reaction of guanidine hydrochloride and hydrazine, which produces 1,2,3-triaminoguanidine (B12136214) hydrochloride in high yields. mdpi.com This intermediate is then reacted with a dicarbonyl compound, such as 2,4-pentanedione, to form a symmetrically substituted 1,2-dihydro-1,2,4,5-tetrazine. The final step involves the oxidation of this dihydro-tetrazine, typically using sodium nitrite (B80452) in acetic acid, to yield the corresponding aromatic 1,2,4,5-tetrazine derivative. mdpi.com For instance, treating 1,3-diaminoguanidine monohydrochloride with 2,4-pentanedione can produce 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride, which is then oxidized with sodium perborate (B1237305) to give 3,6-diamino-1,2,4,5-tetrazine in nearly quantitative yield. sciencemadness.org

Table 1: Synthesis of 3,6-Diamino-1,2,4,5-tetrazine

| Step | Reactants | Product | Yield |

|---|---|---|---|

| 1 | 1,3-Diaminoguanidine monohydrochloride, 2,4-Pentanedione | 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine monohydrochloride | 45-50% sciencemadness.org |

The condensation of imidoyl chlorides with hydrazine presents a selective method for synthesizing 1,2,4,5-tetrazine derivatives. mdpi.com This approach is particularly advantageous for the preparation of unsymmetrically substituted tetrazines, including those with alkyl groups, which are often challenging to synthesize via other routes. mdpi.com By connecting specific structural elements before the cyclization step, this method effectively prevents the formation of mixed symmetrical and unsymmetrical products, simplifying purification. mdpi.com

A practical application of this methodology is the reaction of 1,2,4,5-tetrazine-3,6-dicarbohydrazide with various imidoyl chlorides in refluxing chloroform. researchgate.netresearchgate.net This reaction has been successfully employed to create a series of s-tetrazine derivatives that are directly conjugated to a 4H-1,2,4-triazole ring, demonstrating the utility of imidoyl chlorides in constructing complex heterocyclic systems. researchgate.netresearchgate.net

1,2,4,5-tetrazines can also be prepared from aldehydes and hydrazine, a method that is especially useful for derivatives bearing aliphatic substituents. mdpi.comresearchgate.net The initial step is a cyclocondensation reaction between an aldehyde and hydrazine, which forms a 1,2,3,4,5,6-hexahydro-1,2,4,5-tetrazine derivative. mdpi.com This saturated ring is subsequently oxidized to a dihydro-1,2,4,5-tetrazine. mdpi.com This oxidation can be carried out using catalysts such as palladium on activated carbon or platinum(IV) oxide (Adam's catalyst). mdpi.com

A novel and highly selective one-pot synthesis has been developed for creating complex tetrahydropyrrolo[2′,1′:3,4]pyrazino[1,2-b]pyrrolo[2′,1′:3,4]pyrazino[1,2-e] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.tetrazine structures from N-allenylpyrrole-2-carbaldehydes and hydrazine derivatives under mild conditions. acs.org

A notable method for synthesizing substituted 1,2,4,5-tetrazines without requiring a separate oxidation step involves the reaction of thiocarbohydrazide (B147625) derivatives with triethyl orthoesters. mdpi.com Specifically, hydrazinecarbothiohydrazide reacts with triethyl orthoesters to directly yield 3-(dodecylthio)-1,2,4,5-tetrazine derivatives. mdpi.com

In a related multi-step synthesis, thiocarbohydrazide is first reacted with bis(carboxymethyl) trithiocarbonate (B1256668) in the presence of sodium hydroxide (B78521). mdpi.comnih.gov This forms a cyclic 1,2,4,5-tetrazine-3,6-dithione intermediate. mdpi.com This intermediate is then methylated with methyl iodide, and the resulting 3,6-bis(methylthio)-1,4-dihydro-1,2,4,5-tetrazine is oxidized with iron(III) chloride to afford the final 3,6-bis(methylthio)-1,2,4,5-tetrazine with a high yield of 84%. mdpi.com

The dimerization of ethyl diazoacetate is a well-established and efficient method for constructing the 1,2,4,5-tetrazine ring. mdpi.com The reaction is typically conducted under basic conditions, using sodium hydroxide, and results in the formation of the disodium (B8443419) salt of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. mdpi.comnih.gov This dimerization boasts a high yield, reaching up to 97%, under mild conditions. mdpi.com

The resulting dicarboxylic acid salt serves as a versatile intermediate. It is first neutralized, then converted to the corresponding acid chloride using a reagent like thionyl chloride. nih.gov Subsequent esterification with an alcohol, such as methanol (B129727), followed by oxidation, yields the stable dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. nih.govorgsyn.org This key derivative can then be used in further synthetic modifications.

Table 2: General Synthesis of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Dimerization | Ethyl diazoacetate, Sodium hydroxide mdpi.comnih.gov |

| 2 | Neutralization/Acidification | Hydrochloric acid orgsyn.org |

| 3 | Acid Chloride Formation | Thionyl chloride nih.gov |

| 4 | Esterification | Methanol nih.govorgsyn.org |

Metal-Free and Green Chemistry Approaches in 1,2,4,5-Tetrazine Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for tetrazine synthesis. These approaches aim to reduce waste, avoid harsh reagents, and minimize the use of metal catalysts.

Several transition metal-free synthetic routes have been reported. A notable example is a two-step method for producing a wide range of 1,8-disubstituted bis mdpi.comCurrent time information in Bangalore, IN.triazolo[4,3-b:3',4'-f] mdpi.comresearchgate.netCurrent time information in Bangalore, IN.tetrazines starting from the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and various aldehydes. rsc.org This convenient method avoids the need for transition metals. rsc.org Additionally, an alternative synthesis for 3-bromo-1,2,4,5-tetrazines has been developed that is free from both oxidants and metal catalysis, proceeding at moderate temperatures. ub.edu

Microwave-assisted organic synthesis (MAOS) has also emerged as a green technique. The synthesis of certain tetrazine derivatives via a Diels-Alder reaction has been shown to be significantly faster under microwave irradiation compared to conventional heating, reducing reaction times from hours to minutes. researchgate.net This solvent-free method is not only rapid but also economical and environmentally friendly. researchgate.net

While not entirely metal-free, significant improvements in efficiency have been achieved through catalysis. Lewis acid transition metal catalysts, such as divalent nickel and zinc salts, have been shown to effectively catalyze the one-pot formation of 1,2,4,5-tetrazines directly from a wide range of aliphatic nitriles and hydrazine. nih.gov This method addresses a significant limitation of traditional approaches, which are often not viable for unactivated nitriles. nih.gov

Precursor Functionalization and Intermediate Transformations in 1,2,4,5-Tetrazine Synthesis

The synthesis of 1,2,4,5-tetrazines typically proceeds through a two-step process: the formation of a dihydro-1,2,4,5-tetrazine intermediate, followed by its oxidation to the aromatic tetrazine. mdpi.com A variety of acyclic precursors can be employed, with their functionalization being a key step in determining the final structure of the tetrazine. mdpi.com

One of the foundational methods involves the use of formamidinium acetate (B1210297) and hydrazine hydrate (B1144303) to produce the unsubstituted 1,2,4,5-tetrazine. mdpi.com The reaction proceeds through a dihydro-1,2,4,5-tetrazine intermediate, which exists in tautomeric forms. mdpi.com This intermediate is then oxidized to yield the final product. mdpi.com

A widely utilized method for preparing 3,6-disubstituted 1,2,4,5-tetrazines is the Pinner synthesis. mdpi.com This reaction starts with the condensation of an iminoester with hydrazine to form an amidrazone. The amidrazone then undergoes cyclization with excess hydrazine to yield a dihydro-1,2,4,5-tetrazine derivative, which is subsequently oxidized. mdpi.com

Guanidine hydrochloride serves as another important precursor. mdpi.comresearchgate.net Its reaction with hydrazine produces 1,2,3-triaminoguanidine hydrochloride. mdpi.com This intermediate can then be reacted with reagents like 2,4-pentanedione to form symmetrically substituted dihydro-1,2,4,5-tetrazines. For instance, the reaction with 2,4-pentanedione yields 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine. Oxidation of this intermediate produces 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine. mdpi.com This product can be further functionalized; for example, reaction with hydrazine yields 3,6-dihydrazino-1,2,4,5-tetrazine (DHT), a high-energy material. mdpi.com DHT can then be converted to 3,6-dichloro-1,2,4,5-tetrazine (B31795) by treatment with trichloroisocyanuric acid. mdpi.com

Thiocarbohydrazide is another versatile precursor. Its reaction with methyl iodide forms methyl hydrazinecarbothiohydrazonothioate. mdpi.com This intermediate, upon treatment with trimethyl orthoacetate and subsequent oxidation, is converted into 3-methyl-6-(methylthio)-1,2,4,5-tetrazine. mdpi.com

The transformation of these precursors into functionalized tetrazines often involves key intermediate steps, primarily the oxidation of the dihydrotetrazine ring. A variety of oxidizing agents have been employed for this purpose, as detailed in the table below.

Regioselective and Stereoselective Synthesis of Substituted 1,2,4,5-Tetrazines

The synthesis of unsymmetrically substituted 1,2,4,5-tetrazines poses a challenge due to the symmetry of the tetrazine ring. However, several strategies have been developed to achieve regioselectivity.

One approach involves the use of electrophilic tetrazine precursors that can be sequentially substituted. Symmetrical precursors like 3,6-bis(methylthio)-1,2,4,5-tetrazine can be reacted with a controlled amount of a nucleophile to achieve monosubstitution, leading to asymmetrical tetrazines. ub.edu A more direct method utilizes asymmetrically substituted precursors like 3-alkyl- or 3-aryl-6-(methylthio)-1,2,4,5-tetrazines. ub.edu Reaction of these with a nucleophile results in a single substitution product. ub.edu

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been effectively used for the synthesis of unsymmetrical (het)aryltetrazines and 3-alkyl-6-methyl-1,2,4,5-tetrazines. ub.edursc.org For instance, 3-bromo-6-methyl-1,2,4,5-tetrazine can be coupled with terminal alkynes. rsc.org

The inverse electron demand Diels-Alder (IEDDA) reaction of 1,2,4,5-tetrazines with alkynes is a powerful tool for synthesizing pyridazines, and the regioselectivity of this reaction has been a subject of study. rsc.orgresearchgate.net In some cases, the regioselectivity is influenced by secondary orbital interactions. rsc.org For example, the reaction of 3-phenyl-1,2,4,5-tetrazine (B6154165) with phenylacetylene (B144264) shows regioselectivity. rsc.org Interestingly, the solvent can play a crucial role in directing the regioselectivity of tetrazine cycloadditions. An unprecedented N1/N4-cycloaddition of 1,2,4,5-tetrazines with enamines has been observed in hexafluoroisopropanol (HFIP), leading to 1,2,4-triazines, a departure from the typical C3/C6-cycloaddition. nih.govdicp.ac.cn This remarkable shift in regioselectivity is attributed to the hydrogen-bonding ability of HFIP. nih.gov

The inherent planarity and aromaticity of the 1,2,4,5-tetrazine ring mean that stereoselectivity is primarily a consideration when chiral substituents are introduced or when the tetrazine is part of a larger chiral molecule. While direct stereoselective synthesis methods for the tetrazine ring itself are not common, the introduction of chiral auxiliaries or the use of chiral catalysts in functionalization reactions can lead to stereoselective outcomes.

Strategies for Asymmetric Functionalization of the 1,2,4,5-Tetrazine Core

Asymmetric functionalization of the 1,2,4,5-tetrazine core is crucial for applications in areas like chemical biology, where chiral recognition is important.

One strategy involves the post-synthetic modification of a polymer network with an asymmetrically substituted 1,2,4,5-tetrazine. researchgate.net This has been demonstrated by functionalizing a microporous network with a norbornene isocyanate, followed by a chemoselective ligation with a series of functional units presenting a robust asymmetric 1,2,4,5-tetrazine. researchgate.net This approach allows for the introduction of various functionalities, including amino acids and oligopeptides, in an asymmetric fashion. researchgate.net

The synthesis of asymmetrically disubstituted alkyltetrazines, which can be challenging, has been achieved via a Sonogashira-type cross-coupling reaction. rsc.org This method allows for the preparation of unnatural amino acids bearing alkynyl- and alkyl-1,2,4,5-tetrazine fragments, showcasing a route to chiral functionalization. rsc.org

Lewis acid catalysis has been explored for the one-pot synthesis of both symmetric and asymmetric tetrazines. researchgate.net While the specifics of achieving high enantioselectivity in asymmetric synthesis are still an active area of research, this approach holds promise. The development of chiral catalysts that can effectively control the stereochemistry of reactions involving the tetrazine core is a key objective.

The table below summarizes some of the key approaches to achieve regioselective and asymmetric functionalization of the 1,2,4,5-tetrazine core.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,2,4,5 Tetrazine

Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition Reactions

The IEDDA reaction is a cornerstone of 1,2,4,5-tetrazine (B1199680) chemistry, providing a powerful tool for the synthesis of a wide array of nitrogen-containing heterocycles. nih.govd-nb.info This reaction involves the [4+2] cycloaddition of the electron-deficient tetrazine (the diene) with an electron-rich dienophile, such as an alkene or alkyne. d-nb.infonih.gov The reaction is known for its rapid kinetics and high selectivity, making it a valuable tool in bioorthogonal chemistry and materials science. nih.govnih.gov

Mechanistic Investigations of 3,6-Cycloaddition Pathways

For over six decades, the cycloaddition of 1,2,4,5-tetrazines has been observed to proceed exclusively through a 3,6-cycloaddition pathway, where the dienophile adds across the C3 and C6 positions of the tetrazine ring. nih.gov This reaction typically proceeds through a concerted or stepwise mechanism, followed by the retro-Diels-Alder extrusion of a molecule of dinitrogen to afford a dihydropyridazine (B8628806) intermediate, which can then aromatize to the corresponding pyridazine (B1198779). d-nb.infonih.gov The reactivity of the tetrazine in this context is significantly influenced by the nature of the substituents at the 3 and 6 positions. Electron-withdrawing groups enhance the electron-deficient character of the tetrazine ring, thereby accelerating the reaction rate. nih.govacs.org Conversely, electron-donating groups decrease the reactivity. chemrxiv.org The strain of the dienophile also plays a crucial role, with highly strained alkenes like trans-cyclooctene (B1233481) exhibiting exceptionally fast reaction kinetics. nih.govnih.gov

Computational studies, such as those employing Density Functional Theory (DFT), have provided significant insights into the energetics of these pathways. acs.orgrsc.org These studies have shown that the higher reactivity of alkenes compared to alkynes in IEDDA reactions with tetrazines stems from both stronger interaction energies and lower distortion energies required to reach the transition state. acs.org

Analysis of Unprecedented N1/N4 1,4-Cycloaddition Selectivity

In a significant departure from the well-established 3,6-cycloaddition pathway, recent research has unveiled a novel N1/N4 1,4-cycloaddition selectivity for 1,2,4,5-tetrazines. nih.govdicp.ac.cn This unprecedented reaction mode involves the formal [4+2] cycloaddition across two nitrogen atoms (N1 and N4) of the tetrazine ring. nih.govmorressier.com This transformation is typically promoted by specific solvent conditions, such as the use of hexafluoroisopropanol (HFIP), or by the presence of a Lewis acid like zinc chloride. morressier.com The reaction with preformed or in situ generated aryl-conjugated enamines under these conditions leads to the formation of 1,2,4-triazine (B1199460) derivatives following a formal retro [4+2] cycloaddition loss of a nitrile and subsequent aromatization. nih.govdicp.ac.cn

Mechanistic investigations suggest that this N1/N4 cycloaddition does not proceed through a concerted [4+2] pathway. nih.gov Instead, a plausible stepwise mechanism has been proposed, initiated by the nucleophilic attack of the enamine on the N1 position of the tetrazine. This is followed by a 6π-electrocyclic rearrangement, leading to the cleavage of the N1-N2 bond, and subsequent cyclization and aromatization to yield the 1,2,4-triazine product. nih.govmorressier.com The regioselectivity of this formal 1,4-cycloaddition has been observed to be influenced by the substituents on unsymmetrical 1,2,4,5-tetrazines. dicp.ac.cn

Influence of Solvent Hydrogen Bonding on Cycloaddition Regioselectivity and Kinetics

The solvent environment has been shown to exert a profound influence on both the rate and the regioselectivity of 1,2,4,5-tetrazine cycloaddition reactions. nih.govacs.org A dramatic switch from the conventional 3,6-cycloaddition to the unprecedented N1/N4 1,4-cycloaddition can be achieved by modulating the hydrogen-bonding capability of the solvent. nih.govdicp.ac.cn Specifically, the use of hexafluoroisopropanol (HFIP), a strong hydrogen-bond-donating solvent, has been shown to uniquely promote the formal 1,4-cycloaddition pathway. nih.govx-mol.net

This remarkable change in reaction mode is attributed to the hydrogen-bonding interaction between the solvent and the tetrazine. nih.gov It is proposed that HFIP activates the tetrazine for nucleophilic attack at the N1 position by the enamine. nih.govdicp.ac.cn This activation is believed to alter the LUMO molecular orbital distribution of the tetrazine, making the nitrogen atom more susceptible to nucleophilic attack than the carbon atoms. nih.gov The pKa of the solvent is a critical factor, with a clean switch from exclusive 3,6-cycloaddition in methanol (B129727) (pKa ~15.5) to exclusive formal 1,4-cycloaddition in HFIP (pKa 9.3) being observed. nih.govdicp.ac.cn The unique properties of HFIP, being a strong hydrogen-bond donor yet a weak acid and a poor nucleophile, are key to its ability to promote this novel reactivity without protonating the enamine or consuming the starting materials. nih.govdicp.ac.cn

The effect of protic solvents on the kinetics of the conventional 3,6-IEDDA reaction has also been investigated. In aqueous media, the second-order rate constants for the reaction of di(2-pyridyl)-1,2,4,5-tetrazine with substituted styrenes increase dramatically. acs.orgrug.nl This acceleration is attributed to the stabilization of the polar activated complex by hydrogen-bond interactions. acs.org

Nucleophilic Substitution Reactions of 1,2,4,5-Tetrazine Derivatives

Beyond cycloaddition reactions, 1,2,4,5-tetrazine derivatives are also susceptible to nucleophilic substitution, providing a valuable route for the functionalization of the tetrazine core. rsc.orgbeilstein-journals.org The high electrophilicity of the 1,2,4,5-tetrazine ring makes it a good substrate for attack by various nucleophiles. researchgate.net

Reactivity with S-Nucleophiles and Mechanistic Insights

3,6-Disubstituted 1,2,4,5-tetrazines bearing suitable leaving groups, such as azolyl groups, readily react with S-nucleophiles like thiols. researchgate.net These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, resulting in the displacement of the leaving group and the formation of new C-S bonds. nih.gov For instance, the reaction of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine with various thiols in the presence of a base like triethylamine (B128534) affords the corresponding 3,6-bis(thio)-1,2,4,5-tetrazines. researchgate.net It has been observed that imidazolyl fragments are more easily displaced by S-nucleophiles than 3,5-dimethylpyrazolyl groups. researchgate.net

The dynamic nature of the nucleophilic substitution of tetrazines with phenols and alkyl thiols has been demonstrated, highlighting it as a dynamic covalent reaction. nih.gov This reversibility opens up possibilities for the creation of dynamic libraries of compounds and responsive supramolecular structures. nih.gov

Nucleophilic Attack at Unsubstituted Carbon Atoms

In a departure from the typical substitution at substituted carbon atoms, nucleophilic attack at an unsubstituted carbon atom of the tetrazine ring has also been observed. researchgate.net This unusual reactivity was first established in the case of imidazo[1,2-b] nih.govnih.govrsc.orgresearchgate.nettetrazines. researchgate.net When these compounds are treated with S-nucleophiles, instead of displacing a leaving group, the nucleophile attacks an unsubstituted carbon atom of the tetrazine ring, leading to the formation of products of nucleophilic substitution of a hydrogen atom. researchgate.net

Furthermore, nucleophilic addition to a nitrogen atom of the tetrazine ring, termed azaphilic addition, has been reported for 3-monosubstituted s-tetrazines under mild conditions using silyl-enol ethers as nucleophiles in the presence of a Lewis acid like BF3. chemrxiv.org This reactivity contrasts with the more commonly observed IEDDA reactions. chemrxiv.org The preference for azaphilic addition over cycloaddition is influenced by the steric bulk of the reagents. chemrxiv.org

Redox Chemistry and Electron Transfer Phenomena of the 1,2,4,5-Tetrazine System

The 1,2,4,5-tetrazine ring is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. This characteristic dictates its redox behavior, making it an excellent electron acceptor. A key feature of the 1,2,4,5-tetrazine system is its very low-lying π* lowest unoccupied molecular orbital (LUMO), which is localized on the four nitrogen atoms. researchgate.net This low-energy LUMO facilitates the acceptance of an electron to form stable paramagnetic radical anions. researchgate.netchinesechemsoc.org The stability of these radical intermediates is a hallmark of tetrazine chemistry, enabling their participation in a variety of electron transfer processes. researchgate.net

The redox properties of 1,2,4,5-tetrazines can be systematically tuned by altering the substituents at the 3- and 6-positions of the ring. The introduction of electron-donating or electron-withdrawing groups significantly impacts the electron density of the tetrazine core, thereby modifying its reduction potential. Research has demonstrated a strong correlation between the half-wave redox potentials (E₁/₂) of substituted 3,6-diphenyl-1,2,4,5-tetrazine (B188303) derivatives and the Hammett constant of the substituents. nih.govelsevierpure.com Electron-withdrawing groups make the tetrazine ring more electron-deficient, leading to a higher (less negative) reduction potential, while electron-donating groups have the opposite effect. nih.govelsevierpure.com

This tunability is crucial for designing tetrazine-based materials for specific applications, such as organic electrode materials in lithium-ion batteries. nih.govelsevierpure.com In such systems, the discharge voltages of the tetrazine electrodes can be precisely controlled by the nature of the substituent. nih.gov Furthermore, studies have revealed that 1,2,4,5-tetrazine molecules exhibit fast heterogeneous electron transfer rates and high Li-ion diffusivity, properties that are highly desirable for high-performance electrode materials. nih.govelsevierpure.comresearchgate.net

The combination of 1,2,4,5-tetrazines with electron-donating moieties, such as tetrathiafulvalene (B1198394) (TTF), creates versatile donor-acceptor systems. unige.ch In these systems, the tetrazine unit acts as the acceptor, and its reversible one-electron reduction can be readily observed through techniques like cyclic voltammetry. unige.ch The energy of the intramolecular charge transfer (ICT) band in these systems is directly related to the difference between the first oxidation potential of the donor and the first reduction potential of the tetrazine acceptor. unige.ch

Table 1: Redox Potentials of Substituted 3,6-diphenyl-1,2,4,5-tetrazine Derivatives

Data sourced from theoretical calculations and cyclic voltammetry measurements. nih.govelsevierpure.com

Catalytic Transformations Involving 1,2,4,5-Tetrazines

1,2,4,5-Tetrazines are not only substrates in various reactions but are also integral to several catalytic transformations, both in their synthesis and subsequent reactions. The development of catalytic methods has significantly improved the accessibility and utility of this important class of heterocycles.

A significant advancement in tetrazine synthesis is the use of Lewis acid transition metal catalysts. nih.gov Salts such as nickel(II) triflate and zinc(II) triflate have been shown to effectively catalyze the formation of both symmetric and asymmetric 3,6-disubstituted 1,2,4,5-tetrazines directly from a wide range of unactivated aliphatic nitriles and hydrazine (B178648). nih.gov This method represents the first use of homogenous catalysis for this purpose and overcomes a major synthetic hurdle, as the direct reaction from unactivated nitriles is otherwise not viable. nih.gov The metal ions are thought to promote the reaction by activating the nitrile towards nucleophilic addition. nih.gov

Organocatalysis has also emerged as a powerful tool for the synthesis of 1,2,4,5-tetrazines. Thiol-containing compounds, including N-acetylcysteine and various peptides, can catalyze the de novo formation of unsymmetrical tetrazines from nitriles and hydrazine hydrate (B1144303). researchgate.net The proposed mechanism involves the formation of an amidrazone intermediate, with the sulfur-containing catalyst being regenerated in the catalytic cycle. researchgate.net This methodology allows for the scalable, gram-scale synthesis of tetrazines bearing a range of functional groups under mild conditions. researchgate.net

Beyond their synthesis, 1,2,4,5-tetrazines participate in catalytic transformations. An interesting example is the transformation of cyanomethyltetrazines into pyrrolo[1,2-b] researchgate.netchinesechemsoc.orgnih.govnih.govtetrazines, a reaction catalyzed by metal cations. researchgate.net For instance, the presence of gadolinium chloride (GdCl₃) was found to promote the reaction of a cyanomethyltetrazine with acetylacetone (B45752) to yield a functionalized pyrrolo[1,2-b] researchgate.netchinesechemsoc.orgnih.govnih.govtetrazine derivative. researchgate.net This suggests that coordination to the metal ion activates the substrate for subsequent intramolecular cyclization.

The reactivity of 1,2,4,5-tetrazines in cycloaddition reactions can also be controlled and directed by catalytic means. In a remarkable example of altering reaction pathways, the solvent hexafluoroisopropanol (HFIP) has been shown to act as a hydrogen-bonding catalyst. nih.govacs.orgdicp.ac.cn While 1,2,4,5-tetrazines typically undergo inverse-electron-demand Diels-Alder reactions across their C3 and C6 positions, the use of HFIP promotes an unprecedented formal [4+2] cycloaddition across the N1 and N4 atoms with enamines. nih.govacs.orgdicp.ac.cn This change in regioselectivity is attributed to the strong hydrogen-bonding capability of HFIP, which activates the tetrazine in a unique manner not observed with other protic solvents like methanol. nih.govdicp.ac.cn This represents a rare case where a catalyst does not just accelerate a reaction but completely alters its mode of cycloaddition. dicp.ac.cn

Table 2: Overview of Catalytic Methods in 1,2,4,5-Tetrazine Chemistry

Theoretical and Computational Studies of 1,2,4,5 Tetrazine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and predicting the reactivity of 1,2,4,5-tetrazine (B1199680) and its derivatives. d-nb.inforesearchgate.net These calculations provide a fundamental understanding of how substituents influence the properties of the tetrazine ring, guiding the design of new molecules with tailored characteristics.

Analysis of Frontier Molecular Orbitals (FMOs)

According to Frontier Molecular Orbital (FMO) theory, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity. sciencepublishinggroup.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap generally signifies higher reactivity. sciencepublishinggroup.com

In the context of 1,2,4,5-tetrazine, which acts as an electron-acceptor in cycloaddition reactions, the stability of the transition state is governed by the interaction of its LUMO with the HOMO of an electron-donating partner, such as a cycloolefine. researchgate.net The introduction of electron-withdrawing groups (EWGs) to the tetrazine ring is known to increase its reactivity in inverse electron-demand Diels-Alder reactions. nih.govresearchgate.net This is because EWGs lower the energy of the LUMO, facilitating orbital interaction with a dienophile. researchgate.netscispace.com

Systematic DFT studies have shown that varying the type and position of functional groups significantly impacts the LUMO energies of 1,2,4,5-tetrazine-based molecules. acs.org For instance, functionalization with strong EWGs is crucial for achieving lower LUMO energies. acs.org This principle is fundamental in designing highly reactive tetrazines for applications like bioorthogonal chemistry.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1,2,4,5-Tetrazine | - | - | - |

| Substituted Tetrazines | Varies with substituent | Varies with substituent | Varies with substituent |

Note: Specific HOMO/LUMO energy values are highly dependent on the computational method and basis set used. The table illustrates the concept rather than providing absolute values.

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in elucidating the mechanisms of reactions involving 1,2,4,5-tetrazines, particularly cycloaddition reactions. researchgate.net These computations allow for the mapping of reaction pathways and the characterization of transition state structures. researchgate.netnih.gov

For the [4+2] cycloaddition reaction between 1,2,4,5-tetrazine and cycloolefines, DFT studies have shown that the reactions are concerted. researchgate.net The activation free-energy barrier is dependent on the size of the cycloolefine's ring, with larger rings leading to more difficult reactions due to higher deformation energy in forming the transition state. researchgate.net

In the context of bioorthogonal chemistry, DFT calculations have been used to study the reaction of tetrazines with strained alkenes like trans-cyclooctenes. nih.gov These studies reveal that the initial rate-limiting step is the [4+2] cycloaddition, followed by a retro-[4+2] cycloaddition with the loss of dinitrogen. nih.gov The calculations can also explain the high regioselectivity observed in these reactions, which is attributed to a greater degree of charge stabilization in the transition state leading to the major product. nih.gov

Furthermore, computational studies have explored the surprising solvent effect in the reaction of 1,2,4,5-tetrazines with enamines. nih.gov In hexafluoroisopropanol (HFIP), the reaction yields 1,2,4-triazine (B1199460) products through a formal Diels-Alder addition across the N-N axis, a departure from the typical C-C axis cycloaddition. nih.gov DFT calculations revealed a novel reaction pathway involving C-N bond formation, deprotonation, and a 3,3-sigmatropic rearrangement, with the HFIP solvent playing a crucial role in the selectivity. nih.gov

Electrostatic Potential (ESP) Mapping and Chemical Reactivity

Electrostatic potential (ESP) mapping is a valuable tool for understanding intermolecular interactions, charge distributions, and predicting the sites of chemical reactivity on a molecular surface. d-nb.inforesearchgate.net The ESP map visually represents the electrostatic potential, with different colors indicating regions of positive and negative potential.

For 1,2,4,5-tetrazine derivatives, ESP maps help to identify the most probable sites for electrophilic and nucleophilic attack. d-nb.inforesearchgate.net In the design of energetic materials, ESP analysis is crucial. d-nb.info For instance, in N,N′-(1,2,4,5-tetrazine-3,6-diyl)dinitramide, ESP maps reveal a clear charge separation, with positive regions around metal atoms (in its salts) and negative regions on the anion. rsc.org This charge distribution is fundamental to understanding the interactions within the crystal lattice.

The ESP of coordinated tetrazine ligands, for example in ruthenium arene complexes, shows that the negative charge is often localized on specific atoms, which helps in understanding the electronic distribution and reactivity of the complex. nih.gov This information is vital for the rational design of new catalysts and functional materials.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the electronic properties of individual molecules, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions in a larger system. MD simulations can be used for conformational analysis and to understand the nature and strength of intermolecular interactions.

For instance, MD simulations of 3,6-bis(4-butylphenyl) acs.orgsuperfri.orgresearchgate.netnih.govtetrazine have been used to study its molecular ordering at phase transitions. pleiades.online By calculating the energy of intermolecular interactions for different dimer configurations (stacking, in-plane, and terminal), the probability of each configuration can be determined. pleiades.online These simulations revealed that the sliding of molecules relative to each other is energetically favorable within a narrow range of distances, which is crucial for maintaining the orientational order in the mesophase. pleiades.online

In the context of energetic materials, understanding intermolecular interactions is critical as they significantly influence properties like density and detonation performance. scispace.com Studies on dimers of 3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine (BTATz) have identified stable dimer structures and quantified their interaction energies. energetic-materials.org.cn Natural bond orbital (NBO) analysis revealed that strong hydrogen bonds are the dominant contributors to these interactions. energetic-materials.org.cn Thermodynamic analysis based on these simulations indicated that the dimerization process can occur spontaneously at certain temperatures. energetic-materials.org.cn

Similarly, for 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide (LAX-112), DFT and statistical thermodynamics have been used to study the intermolecular interactions and thermodynamic properties of its dimers. scispace.comresearchgate.net These studies have shown that strong hydrogen bonds are the primary forces holding the dimers together. scispace.comresearchgate.net

Quantum Chemical Predictions of Thermochemical Properties

Quantum chemical methods are extensively used to predict the thermochemical properties of 1,2,4,5-tetrazine and its derivatives, which is particularly important for the design of high-energy density materials (HEDMs).

Heats of Formation (HOFs) for 1,2,4,5-Tetrazine Derivatives

The heat of formation (HOF) is a critical parameter for energetic materials, as a higher positive HOF generally corresponds to higher energy content. Various quantum chemical methods, including DFT, Hartree-Fock (HF), and Møller-Plesset (MP2) theory, have been employed to calculate the HOFs of a wide range of 1,2,4,5-tetrazine derivatives. acs.orgnih.gov

These studies have systematically investigated the effect of different substituents on the HOF. For example, it has been shown that introducing -CN or -N3 groups significantly increases the HOF values of 1,2,4,5-tetrazine derivatives. acs.orgnih.gov Conversely, other groups can have a detrimental effect on thermal stability. acs.orgnih.gov By analyzing bond dissociation energies, it's possible to predict which substitutions will enhance the thermal stability of the tetrazine ring. acs.orgnih.gov

For more complex systems, such as fused tricyclic tetrazine derivatives, high-performance quantum-chemical calculations are used to determine their gas-phase enthalpies of formation. superfri.orgresearchgate.netresearchgate.net These calculations are computationally intensive but provide valuable data for screening potential new energetic materials. researchgate.net

| Derivative of 1,2,4,5-Tetrazine | Substituent | Calculated HOF (kJ/mol) |

| Derivative 1 | -CN | Varies with method |

| Derivative 2 | -N3 | Varies with method |

| Derivative 3 | -NO2 | Varies with method |

| Derivative 4 | -NH2 | Varies with method |

Note: The presented HOF values are illustrative and depend on the specific derivative and the computational methodology.

Bond Dissociation Energies and Thermal Stability Predictions

Theoretical and computational studies have been instrumental in predicting the thermal stability of 1,2,4,5-tetrazine and its derivatives by calculating bond dissociation energies (BDEs). The BDE of the weakest bond in a molecule is a critical indicator of its thermal stability, with higher BDE values suggesting greater stability.

Research employing density functional theory (DFT) has systematically investigated the effects of various substituents on the BDE of the 1,2,4,5-tetrazine ring. An analysis of the weakest bonds, typically the C-N or N-N bonds within the tetrazine ring or the bond connecting a substituent to the ring, reveals clear trends. For instance, substitutions with groups like -N3, -NH2, -CN, -OH, or -Cl have been shown to be favorable for enhancing the thermal stability of 1,2,4,5-tetrazine. acs.orgnih.gov In contrast, substituents such as -NHNH2, -NHNO2, -NO2, -NF2, or -COOH tend to decrease the thermal stability. acs.orgnih.gov

Natural bond orbital (NBO) analysis has further elucidated the stability of these compounds. Studies have indicated that many 1,2,4,5-tetrazine derivatives possess higher BDEs compared to conventional energetic materials like RDX and HMX, suggesting enhanced thermal stability. cdnsciencepub.com For example, the substitution of a -NH2NH group in 3,6-diamino-1,2,4,5-tetrazine (DAT) with a 3,5-dimethylpyrazole (B48361) group increases the BDE, thereby improving thermal stability. cdnsciencepub.com

The following table summarizes the calculated bond dissociation energies for the weakest bonds in various 1,2,4,5-tetrazine derivatives, providing a comparative view of their predicted thermal stabilities.

| Derivative of 1,2,4,5-Tetrazine | Substituent (R) | Weakest Bond | Bond Dissociation Energy (kJ/mol) | Predicted Thermal Stability Enhancement |

| 3-substituted-1,2,4,5-tetrazine | -N3 | C-N3 | Favorable | acs.org |

| 3-substituted-1,2,4,5-tetrazine | -NH2 | C-NH2 | Favorable | acs.org |

| 3-substituted-1,2,4,5-tetrazine | -CN | C-CN | Favorable | acs.org |

| 3-substituted-1,2,4,5-tetrazine | -OH | C-OH | Favorable | acs.org |

| 3-substituted-1,2,4,5-tetrazine | -Cl | C-Cl | Favorable | acs.org |

| 3-substituted-1,2,4,5-tetrazine | -NHNH2 | C-NHNH2 | Unfavorable | acs.org |

| 3-substituted-1,2,4,5-tetrazine | -NHNO2 | N-NO2 | Unfavorable | acs.org |

| 3-substituted-1,2,4,5-tetrazine | -NO2 | C-NO2 | Unfavorable | acs.org |

| 3-substituted-1,2,4,5-tetrazine | -NF2 | C-NF2 | Unfavorable | acs.org |

| 3-substituted-1,2,4,5-tetrazine | -COOH | C-COOH | Unfavorable | acs.org |

| 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine | 3,5-dimethylpyrazole | C-N (pyrazole) | 389.7 | Favorable |

Computational Screening for Optimized Reactivity Profiles

Computational screening has emerged as a powerful and efficient tool for predicting and optimizing the reactivity of 1,2,4,5-tetrazine derivatives, particularly in the context of bioorthogonal chemistry. chemrxiv.orgresearchgate.netchemrxiv.org These in silico methods allow for the rapid assessment of large libraries of compounds, identifying candidates with desired reactivity profiles without the need for time-consuming and costly experimental synthesis and testing. chemrxiv.orgnih.gov

One of the most significant applications of computational screening for 1,2,4,5-tetrazines is in predicting their reactivity in inverse electron demand Diels-Alder (IEDDA) reactions, a cornerstone of bioorthogonal chemistry. nih.gov The reaction rates of tetrazines with strained dienophiles, such as trans-cyclooctenes (TCOs), are a critical property for applications like in vivo imaging and targeted drug delivery. chemrxiv.orgnih.gov

Computational models, often based on DFT, are used to calculate the activation energy barriers of the Diels-Alder cycloaddition, which is the rate-determining step. nih.gov By systematically modifying the substituents on the 1,2,4,5-tetrazine core and calculating the corresponding reaction barriers, researchers can build large datasets. chemrxiv.orgchemrxiv.org These datasets are then used to identify structure-reactivity relationships and to train machine learning models for even faster predictions. chemrxiv.orgresearchgate.net

For example, a large-scale computational screening of 1,288 different 1,2,4,5-tetrazine derivatives in their reaction with trans-cyclooctene (B1233481) was performed to compute their reaction barriers. chemrxiv.orgchemrxiv.org This high-throughput approach can effectively guide synthetic efforts towards the most promising candidates. Studies have shown that electron-withdrawing groups on the tetrazine ring generally lower the LUMO+1 energy, leading to stronger interactions with the HOMO of the dienophile and thus faster reaction rates. acs.org

The following table provides an illustrative example of how computational screening can be used to predict the reactivity of different substituted 1,2,4,5-tetrazines in the IEDDA reaction with a model dienophile.

| 1,2,4,5-Tetrazine Derivative | Substituent at C3 | Substituent at C6 | Calculated Activation Energy (kcal/mol) | Predicted Reactivity |

| 3,6-diphenyl-1,2,4,5-tetrazine (B188303) | Phenyl | Phenyl | 10.5 | Moderate |

| 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine | 2-Pyridyl | 2-Pyridyl | 9.8 | High |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | Methyl | Phenyl | 11.2 | Moderate |

| 3,6-di-tert-butyl-1,2,4,5-tetrazine | tert-Butyl | tert-Butyl | 12.1 | Low |

| 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine | Trifluoromethyl | Trifluoromethyl | 8.5 | Very High |

Note: The values in this table are representative and intended for illustrative purposes. Actual calculated values may vary depending on the computational method and level of theory employed.

Advanced Structural and Supramolecular Chemistry of 1,2,4,5 Tetrazine;dodecahydrate

Crystallographic Investigations of 1,2,4,5-Tetrazine (B1199680) Architectures

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of molecules in the solid state, providing insights into intermolecular interactions and packing efficiencies. For 1,2,4,5-tetrazine and its derivatives, these investigations reveal how the planar, electron-deficient aromatic ring directs the formation of ordered crystalline lattices.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystal. This technique has been instrumental in characterizing the planar structure of the 1,2,4,5-tetrazine ring itself, with reported carbon-nitrogen bond lengths of approximately 1.334 Å and nitrogen-nitrogen bond lengths of about 1.321 Å.

When applied to derivatives or potential solvates of 1,2,4,5-tetrazine, SCXRD would provide critical data, including unit cell dimensions, space group symmetry, and the specific coordinates of each atom. This information is the foundation for analyzing the entire crystal structure, including conformational details and the nature of intermolecular forces. For a hypothetical dodecahydrate, SCXRD would be essential to locate the positions of all twelve water molecules relative to the tetrazine molecule and to each other, thereby elucidating the complex hydrogen-bonding network.

Illustrative Crystallographic Data for a Hydrated N-Heterocycle

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 985.2 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Polymorphism and Solvatomorphism in 1,2,4,5-Tetrazine Compounds

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, while solvatomorphism describes the inclusion of solvent molecules (in this case, water, leading to hydrates) into the crystal lattice. Both phenomena are of significant interest in the study of N-heterocyclic compounds.

Polymorphism: Different polymorphs of a compound can exhibit varied physical properties. For tetrazine derivatives, polymorphism can arise from different packing arrangements of the planar rings, influenced by subtle intermolecular interactions. These variations can affect properties such as density and stability.

Solvatomorphism (Hydratomorphism): The formation of hydrates is a common phenomenon for N-heterocyclic compounds that possess nitrogen atoms capable of acting as hydrogen bond acceptors. The inclusion of water molecules can drastically alter the crystal structure compared to the anhydrous form. The specific stoichiometry of the hydrate (B1144303) (e.g., monohydrate, dihydrate, or a higher hydrate like the hypothetical dodecahydrate) depends on the crystallization conditions and the hydrogen-bonding capabilities of the parent molecule.

Hydration Phenomena and the Role of Dodecahydrate Formation

The interaction of 1,2,4,5-tetrazine with water is governed by the electron-deficient nature of the tetrazine ring and the hydrogen-bonding capabilities of its nitrogen atoms. The formation of a highly hydrated species such as a dodecahydrate would imply an extensive and intricate network of interactions.

Crystalline Hydrate Formation Propensity in N-Heterocyclic Systems

N-heterocyclic systems, particularly those with multiple nitrogen atoms like 1,2,4,5-tetrazine, often exhibit a propensity to form crystalline hydrates. The lone pairs of electrons on the nitrogen atoms act as effective hydrogen bond acceptors for the hydrogen atoms of water molecules. Studies on various N-heterocyclic aromatic compounds have shown that a significant percentage form hydrates, with the specific likelihood influenced by the number and position of nitrogen atoms and the absence of strong hydrogen-bond donors on the molecule itself.

Hydrogen Bonding Networks Involving Water Molecules

Illustrative Hydrogen Bond Parameters in a Hydrated Heterocycle

| Bond Type | Donor-Acceptor Distance (Å) | Angle (°) |

|---|---|---|

| O-H···N (Water-Tetrazine) | 2.8 - 3.2 | 150 - 175 |

Note: These values represent typical ranges for such hydrogen bonds and are for illustrative purposes.

Influence of Hydration on Crystal Packing Motifs

The incorporation of water molecules into the crystal lattice of an N-heterocyclic compound has a profound impact on its crystal packing. While anhydrous forms might pack in herringbone or slipped-stack arrangements driven by π-π interactions, the presence of an extensive hydrogen-bonding network in a hydrate often becomes the dominant structure-directing force.

Coordination Chemistry of 1,2,4,5 Tetrazine As a Ligand

Design Principles for 1,2,4,5-Tetrazine-Based Ligands

The design of ligands based on the 1,2,4,5-tetrazine (B1199680) (also known as s-tetrazine) core is a crucial aspect of tailoring the properties of the resulting metal complexes. researchgate.net The functionalization of the tetrazine ring, typically at the 3 and 6 positions, allows for the creation of a wide variety of ligands with specific coordination capabilities. rsc.org

The architecture of 1,2,4,5-tetrazine-based ligands can be broadly categorized into two main families: ditopic symmetric and monotopic non-symmetric. rsc.org

Symmetric Ligands : In these ligands, identical coordinating groups are attached to the 3 and 6 positions of the tetrazine ring. Examples of such coordinating groups include pyridyl, pyrimidyl, and pyrazinyl moieties. rsc.org Symmetric ligands are often employed in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net The predictable geometry of these ligands allows for the formation of extended, well-ordered structures. rsc.org

Non-Symmetric Ligands : These ligands possess different functional groups at the 3 and 6 positions. mdpi.com This asymmetry provides more control over the coordination environment, in principle allowing for the preparation of mononuclear complexes in a more controlled fashion. rsc.orgresearchgate.net Examples include ligands like dipicolylamine-TTZ and monopicolylamine-TTZ. rsc.org The introduction of asymmetry can be particularly useful for creating complexes with specific catalytic or electronic properties. mdpi.com

| Ligand Architecture | Description | Common Applications | Examples |

|---|---|---|---|

| Symmetric | Identical coordinating groups at the 3 and 6 positions of the tetrazine ring. | Metal-Organic Frameworks (MOFs), magnetic compounds. rsc.org | 3,6-bis(2-pyridyl)-tetrazine, 3,6-bis(2-pyrimidyl)-tetrazine. rsc.org |

| Non-Symmetric | Different functional groups at the 3 and 6 positions of the tetrazine ring. | Controlled synthesis of mononuclear complexes. rsc.org | dipicolylamine-TTZ, monopicolylamine-TTZ. rsc.org |

The functionalization of the 1,2,4,5-tetrazine ring at its 3 and 6 positions is a key strategy for introducing specific coordination sites. rsc.org This allows for the targeted synthesis of metal complexes with desired geometries and properties. The introduction of N-donor heterocyclic groups, such as pyridyl or pyrazinyl rings, provides well-defined coordination vectors for binding to metal centers. rsc.org

Furthermore, the electron-accepting nature of the tetrazine ring can influence the properties of the attached functional groups. For instance, in the monopicolylamine-TTZ-Cl ligand, the deprotonation of the amine is facilitated by the electron-withdrawing character of the tetrazine, resulting in a negatively charged ligand. rsc.org This demonstrates how the tetrazine core can be an active participant in the electronic structure of the ligand, not just a passive scaffold.

Formation and Characterization of Metal Complexes with 1,2,4,5-Tetrazines

The formation of metal complexes with 1,2,4,5-tetrazine-based ligands has been extensively studied, revealing a rich and varied coordination chemistry. researchgate.net These complexes are often characterized by a combination of spectroscopic and crystallographic techniques to elucidate their structure and electronic properties.

1,2,4,5-tetrazine and its derivatives are capable of bridging metal centers in a multitude of ways. researchgate.net An exceptional example of this is the unprecedented μ4-coordination mode observed in framework coordination polymers with silver(I) and copper(I) ions. rsc.org In these structures, all four nitrogen atoms of the tetrazine ring act as lone pair donors, effectively bridging four different metal centers. rsc.org This high degree of connectivity is a testament to the versatility of the tetrazine ring as a ligand.

In other instances, the coordination may involve only two of the nitrogen atoms, or the coordinating groups attached to the 3 and 6 positions may be the primary sites of metal binding. The specific coordination mode adopted depends on a variety of factors, including the nature of the metal ion, the substituents on the tetrazine ring, and the reaction conditions.

| Coordination Mode | Description | Example Metal Ions | Reference Compound |

|---|---|---|---|

| μ4-coordination | All four nitrogen atoms of the tetrazine ring are coordinated to metal centers. rsc.org | Ag(I), Cu(I). rsc.org | [Ag(ttz)(NO3)], [Cu4Cl4(Me2ttz)]. rsc.org |

| Bridging Bidentate | Two nitrogen atoms of the tetrazine ring bridge two metal centers. | Various transition metals. | - |

| Chelating via Substituents | Coordinating groups at the 3 and 6 positions bind to a single metal center. | Various transition metals. | Complexes of 3,6-bis(2-pyridyl)-tetrazine. rsc.org |

A defining characteristic of the coordination chemistry of 1,2,4,5-tetrazines is the prevalence of electron and charge transfer phenomena. researchgate.net The tetrazine ring is electron-deficient due to the presence of four electronegative nitrogen atoms, which results in a very low-lying π* lowest unoccupied molecular orbital (LUMO). researchgate.net This low-lying LUMO facilitates the one-electron reduction of the tetrazine ring to form a stable radical anion. researchgate.netresearchgate.net

This redox activity is often observed in metal complexes, where electron transfer can occur between the metal center and the tetrazine ligand. researchgate.net The formation of these radical or mixed-valent intermediates can lead to interesting magnetic and electronic properties in the resulting complexes. researchgate.net In some cases, metal-induced reductive ring opening of the tetrazine has been observed, leading to new, non-innocent bridging ligand systems. acs.orgnih.gov

The interaction between a metal ion and a 1,2,4,5-tetrazine-based ligand gives rise to distinct spectroscopic signatures that are invaluable for characterization.

Electronic Spectroscopy (UV-Vis) : The coordination of a metal to a tetrazine ligand can lead to the appearance of intense, low-energy charge transfer absorptions. researchgate.net These transitions, often occurring in the visible region of the spectrum, are a hallmark of the strong electronic coupling between the metal and the electron-accepting tetrazine ring. researchgate.net For example, the UV-vis spectra of certain tetrazine derivatives show distinct absorption peaks corresponding to intramolecular charge transfer. researchgate.net

Vibrational Spectroscopy (IR and Raman) : Changes in the vibrational modes of the tetrazine ring upon coordination can be observed using IR and Raman spectroscopy. Shifts in the stretching frequencies of the C-N and N-N bonds within the ring can provide evidence of metal-ligand bond formation and the extent of electronic perturbation of the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic metal complexes of 1,2,4,5-tetrazines in solution. nih.gov Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide detailed information about the coordination environment and the electronic effects of the metal center.

The combination of these spectroscopic techniques, along with X-ray crystallography, provides a comprehensive picture of the structure and bonding in metal complexes of 1,2,4,5-tetrazine-based ligands.

1,2,4,5-Tetrazines as Bridging Ligands in Coordination Polymers and Frameworks

The unique electronic and structural characteristics of 1,2,4,5-tetrazine and its derivatives make them exceptional candidates for constructing coordination polymers and frameworks. Their ability to act as bridging ligands, connecting multiple metal centers, has led to the formation of a diverse range of one-, two-, and three-dimensional structures. The nitrogen-rich nature of the tetrazine ring allows for various coordination modes, with the most notable being the ability to bridge metal ions.

A significant advancement in this area is the use of 1,2,4,5-tetrazine (ttz) and 3,6-dimethyl-1,2,4,5-tetrazine (Me2ttz) as µ4-bridging ligands, where all four nitrogen atoms of the tetrazine ring coordinate to metal ions. This unprecedented coordination mode has been observed in a series of framework coordination polymers with silver(I) and copper(I) ions. rsc.org For instance, in the compounds Ag(ttz) and Ag(ttz), the µ4-tetrazine ligands and AgN4 silver ions create a robust 3D framework. rsc.org The coordination of all four nitrogen atoms to metal centers enhances the electron-deficient character of the tetrazine ring, which can influence the properties of the resulting framework. rsc.org

In addition to the parent 1,2,4,5-tetrazine, substituted derivatives have been extensively used to create coordination polymers with specific topologies and properties. For example, 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (bptz) is a well-known ligand that effectively mediates metal-metal interactions in heterodinuclear complexes. acs.org Ligands such as 3,3′-[(1,1′-biphenyl)-2,2′-diyl]-6,6′-bis(phenyl)-1,2,4,5-tetrazine have been shown to form one-dimensional polymeric chains with silver(I). nih.gov The design of the tetrazine ligand, including the nature and position of substituent groups, plays a crucial role in directing the dimensionality and structure of the resulting coordination polymer. rsc.org

The magnetic properties of coordination polymers containing 1,2,4,5-tetrazine bridges are of particular interest. The reduction of the tetrazine bridge to a radical anion can significantly enhance the magnetic coupling between the metal centers it connects. rsc.org This feature opens up possibilities for designing novel magnetic materials with tunable properties.

| Compound | Metal Ion | Tetrazine Ligand | Coordination Mode | Dimensionality | Key Structural Feature |

|---|---|---|---|---|---|

| Ag(ttz) | Ag(I) | 1,2,4,5-tetrazine (ttz) | μ4 | 3D | Ag–N bond lengths of 2.42–2.53 Å. rsc.org |

| Ag(ttz) | Ag(I) | 1,2,4,5-tetrazine (ttz) | μ4 | 3D | Features a {42;84} topology. rsc.org |

| [Ag2(Me2ttz)(NO3)2] | Ag(I) | 3,6-dimethyl-1,2,4,5-tetrazine (Me2ttz) | μ4 | - | Based on disilver–tetrazine ribbons. rsc.org |

| [Cu4Cl4(Me2ttz)] | Cu(I) | 3,6-dimethyl-1,2,4,5-tetrazine (Me2ttz) | μ4 | - | μ4-ligands connect inorganic layers of copper–chloride squares. rsc.org |

| {[Ag(3)][PF6]}∞ | Ag(I) | 3,3′-[(1,1′-biphenyl)-2,2′-diyl]-6,6′-bis(phenyl)-1,2,4,5-tetrazine | - | 1D | Formation of polymeric chains. nih.gov |

Redox Behavior and Paramagnetic Intermediates of 1,2,4,5-Tetrazine Complexes

The coordination chemistry of 1,2,4,5-tetrazines is intrinsically linked to their rich redox behavior. The tetrazine ring possesses a very low-lying π* orbital, which makes it an excellent electron acceptor. researchgate.net This property leads to the formation of stable paramagnetic radical anions and mixed-valent intermediates upon reduction, which can be readily studied through techniques like cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy. researchgate.net

The electrochemical properties of 1,2,4,5-tetrazine derivatives can be systematically tuned by the introduction of electron-donating or electron-withdrawing substituents. For instance, a study on 3,6-diphenyl-1,2,4,5-tetrazine (B188303) (DPT) derivatives showed a strong correlation between the redox potentials (E1/2) and the Hammett constants of the substituents on the peripheral benzene (B151609) rings. nih.gov This tunability is crucial for the rational design of functional materials with specific electronic properties.

A fascinating aspect of the redox chemistry of tetrazine complexes is the metal-induced reductive ring opening of the tetrazine ligand. For example, the reaction of 3,6-diaryl-1,2,4,5-tetrazines with a ruthenium(II) precursor leads to the formation of diruthenium(III) complexes bridged by a new 1,2-diiminohydrazido(2-) ligand. nih.gov These diruthenium complexes exhibit a series of well-separated, reversible one-electron reduction and oxidation processes. Spectroelectrochemical and EPR studies have been instrumental in identifying the various accessible redox states, including paramagnetic intermediates. nih.gov The EPR data for the one-electron reduced species, [(acac)2Ru(II)(dih-R•-)Ru(II)(acac)2]-, indicate that the unpaired electron is centered on the ligand, highlighting the non-innocent behavior of the modified tetrazine bridge. nih.gov

The stability of the paramagnetic radical intermediates of tetrazine complexes is a key feature of their coordination chemistry. researchgate.net The delocalization of the unpaired electron over the π-system of the tetrazine ring contributes to this stability. The resulting radical complexes often exhibit well-resolved EPR hyperfine structures, providing detailed information about the electronic distribution within the molecule. researchgate.net

| Compound | Redox Process | Potential (V vs. reference) | Technique |

|---|---|---|---|

| 3,6-bis(p-methoxyphenyl)-1,2,4,5-tetrazine | Reduction (E1/2) | -1.34 vs. Fc/Fc+ | Cyclic Voltammetry. nih.gov |

| 3,6-bis(p-tert-butylphenyl)-1,2,4,5-tetrazine | Reduction (E1/2) | -1.32 vs. Fc/Fc+ | Cyclic Voltammetry. nih.gov |

| 3,6-diphenyl-1,2,4,5-tetrazine | Reduction (E1/2) | -1.28 vs. Fc/Fc+ | Cyclic Voltammetry. nih.gov |

| 3,6-bis(p-fluorophenyl)-1,2,4,5-tetrazine | Reduction (E1/2) | -1.25 vs. Fc/Fc+ | Cyclic Voltammetry. nih.gov |

| 3,6-bis(p-trifluoromethylphenyl)-1,2,4,5-tetrazine | Reduction (E1/2) | -1.14 vs. Fc/Fc+ | Cyclic Voltammetry. nih.gov |

| 3,6-diphenyl-1,2,4,5-tetrazine | Reduction (E1/2) | -0.85 vs. SCE | Cyclic Voltammetry. nih.gov |

| 3,3′-[(1,1′-biphenyl)-2,2′-diyl]-6,6′-bis(phenyl)-1,2,4,5-tetrazine | Reduction 1 (E1/2) | -0.83 vs. SCE | Cyclic Voltammetry. nih.gov |

| 3,3′-[(1,1′-biphenyl)-2,2′-diyl]-6,6′-bis(phenyl)-1,2,4,5-tetrazine | Reduction 2 (E1/2) | -0.93 vs. SCE | Cyclic Voltammetry. nih.gov |

Derivatization and Functionalization Strategies for 1,2,4,5 Tetrazine

Introduction of Substituents at Specific Positions (e.g., 3,6-disubstitution)

The functionalization of the 1,2,4,5-tetrazine (B1199680) ring is most commonly achieved through the introduction of substituents at the 3 and 6 positions. This disubstitution is a powerful tool for modulating the electronic and steric properties of the tetrazine core. A variety of synthetic methods have been developed to afford both symmetrical and asymmetrical 3,6-disubstituted tetrazines.

One prevalent method for synthesizing symmetrical 3,6-disubstituted-1,2-dihydro-1,2,4,5-tetrazines involves the reaction of aromatic nitriles with hydrazine (B178648) hydrate (B1144303) in the presence of a Zn/CaCO₃ catalyst, a process that is rapid and high-yielding. researchgate.net For the synthesis of the aromatic tetrazine ring, a common route involves the reaction of pairs of carbonitriles, imidate esters, or amidines with hydrazine, followed by oxidation of the resulting dihydrotetrazine intermediate. nih.govacs.org Oxidizing agents such as sodium nitrite (B80452) (NaNO₂) in an acidic medium are typically employed for this final step. nih.govacs.org

The synthesis of unsymmetrical tetrazines can be achieved through a multi-step process starting from hydrazides, which are converted to N,N'-diacylhydrazines and then to imidoyl chlorides. mdpi.com These intermediates undergo cyclization with hydrazine to yield the final 3,6-disubstituted 1,2,4,5-tetrazines with satisfactory yields for both alkyl and aromatic substituents. mdpi.com Another optimized procedure for preparing asymmetrical tetrazines utilizes the condensation of 1,2-dichloromethylene hydrazines with hydrazine monohydrate under microwave conditions, followed by oxidation. nih.gov This method offers moderate yields, reduced reaction times, and simpler purification. nih.gov

Furthermore, guanidine (B92328) hydrochloride serves as a valuable precursor for functionalization. mdpi.comresearchgate.net Its reaction with hydrazine can produce intermediates like 1,2,3-triaminoguanidine (B12136214) hydrochloride, which are amenable to further modification through nucleophilic substitution and coupling reactions, enabling the introduction of various functional groups. mdpi.comresearchgate.net

Table 1: Selected Synthetic Routes for 3,6-Disubstituted 1,2,4,5-Tetrazines

| Starting Materials | Key Reagents | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| Aromatic Nitriles | Hydrazine Hydrate, Zn/CaCO₃ | 3,6-Disubstituted-1,2-dihydro-1,2,4,5-tetrazines | Excellent | researchgate.net |

| Carbonitrile/Imidate Ester/Amidine Pairs | Hydrazine, NaNO₂, HCl | Symmetrical 3,6-Disubstituted 1,2,4,5-tetrazines | 2-22% | acs.org |

| Hydrazides | Phosphorus Pentachloride, Hydrazine | Unsymmetrical 3,6-Disubstituted 1,2,4,5-tetrazines | 45-61% | mdpi.com |

Synthesis of Conjugatable 1,2,4,5-Tetrazine Derivatives

The application of 1,2,4,5-tetrazines in bioorthogonal chemistry has driven the development of derivatives that can be conjugated to biomolecules or other probes. nih.govnih.govacs.org These "conjugatable" tetrazines are designed with functional handles that allow for covalent attachment without interfering with the tetrazine's reactivity in cycloaddition reactions. nih.govacs.org

A common strategy involves synthesizing tetrazines with a combination of substituent groups that tune reactivity and stability, alongside a conjugatable scaffold. acs.org Researchers have reported the synthesis of a series of twelve such tetrazines, which were screened to identify candidates suitable for biological studies. nih.govresearchgate.net The synthesis typically follows the established route of reacting a nitrile or related precursor with hydrazine and then oxidizing the dihydrotetrazine intermediate. acs.org The key is the use of starting materials that already contain the desired conjugatable handle, such as a carboxylic acid, which can later be activated for amide bond formation. acs.org

These functionalized compounds are crucial for applications like pre-targeted cancer cell labeling and imaging. nih.govnih.gov For instance, a highly stable and water-soluble derivative was successfully used in pre-targeted labeling studies on live human breast cancer cells, validating its utility as a bioorthogonal moiety. acs.org The design of these molecules often involves a careful balance; for example, tetrazine derivatives featuring carboxylic acid modifications have been widely used for various applications, including fluorescent cancer cell labeling and in vivo imaging. acs.org

Table 2: Examples of Conjugatable 1,2,4,5-Tetrazine Scaffolds

| Scaffold Type | Functional Handle | Intended Application | Reference |

|---|---|---|---|

| Carboxylic Acid Modified | Carboxyl (-COOH) | Fluorescent Labeling, PET Imaging | acs.org |

| Amine Reactive | N-Hydroxysuccinimide (NHS) Ester | Protein Conjugation | google.com |

| Thiol Reactive | Maleimide | Cysteine-specific Labeling | google.com |

Modification for Enhanced Stability and Reactivity

The reactivity of 1,2,4,5-tetrazines in inverse-electron-demand Diels-Alder (IEDDA) reactions and their stability in biological media are critical properties that can be finely tuned through strategic substitution. researchgate.netnih.gov There is often a trade-off between these two characteristics: highly reactive tetrazines tend to be less stable. researchgate.net

The electronic nature of the substituents at the 3 and 6 positions has a profound effect. acs.org

Electron-withdrawing groups (e.g., pyridinyl, pyrimidinyl) increase the reactivity of the tetrazine toward dienophiles by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). nih.govresearchgate.net For example, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) reacts 37 times faster with bicyclononyne (BCN) than 3,6-diphenyl-1,2,4,5-tetrazine (B188303). nih.gov However, these electron-deficient tetrazines are more susceptible to degradation via nucleophilic attack, especially in complex biological environments like cell culture media or serum. researchgate.net

Electron-donating groups (e.g., alkyl groups like methyl) tend to decrease the reaction rate but significantly enhance the stability of the tetrazine ring. researchgate.netrsc.org This increased stability is crucial for applications requiring longer incubation times or in vivo studies. rsc.org

Researchers have synthesized and characterized series of tetrazines with various substituents to systematically study these effects. nih.govresearchgate.net This has led to a library of tetrazine derivatives with a wide range of stabilities and reactivities, allowing researchers to select the optimal compound for a specific bioorthogonal application. nih.govacs.org For instance, a tetrazine that reacts slowly but has excellent serum stability and water solubility was shown to be a practical tool for bioorthogonal labeling, demonstrating that extremely fast kinetics are not always necessary. acs.org

Table 3: Impact of Substituents on 1,2,4,5-Tetrazine Reactivity and Stability

| 3,6-Substituent | Electronic Nature | Reactivity (vs. BCN, M⁻¹s⁻¹) | Stability | Reference |

|---|---|---|---|---|

| Di(pyridin-2-yl) | Electron-withdrawing | 118 | Low | nih.gov |

| Diphenyl | Neutral/Weakly Donating | 3.6 | Moderate | nih.gov |

| Dimethyl | Electron-donating | Slower | High | rsc.org |

| Pyrimidinyl/Phenyl | Asymmetric (EWG/Neutral) | 26 | Moderate | nih.gov |

Novel Functional Groups and Their Impact on Tetrazine Properties

Beyond simple alkyl and aryl substituents, the introduction of more complex and novel functional groups onto the 1,2,4,5-tetrazine core has led to derivatives with unique and valuable properties. These modifications have expanded the applications of tetrazines into fields like materials science and energetic materials. researchgate.netmdpi.com

One area of development is the synthesis of conjugated s-tetrazine derivatives bearing other heterocyclic scaffolds, such as 4H-1,2,4-triazoles. mdpi.com These highly conjugated systems have been shown to exhibit interesting luminescent properties. mdpi.com The photophysical characteristics are highly dependent on the substituents on the appended triazole ring; for example, a derivative with a methoxyphenyl group showed strong fluorescence with a quantum yield approaching 1, while a derivative with a nitro group experienced almost complete fluorescence quenching. mdpi.com

Another direction involves the incorporation of functional groups to create high-energy density materials (HEDMs). rsc.orgnih.gov The electron-deficient tetrazine ring is a suitable scaffold for attaching explosophoric groups. rsc.org For example, the nitration of 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups has been explored. rsc.org The introduction of N-oxide moieties into the tetrazine ring is another strategy to enhance energetic properties. nih.gov These modifications aim to create thermally stable materials with high detonation performance and low sensitivity to stimuli. nih.govsciengine.com For instance, a derivative featuring N3,N6-bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine was found to be a promising thermally-insensitive energetic material. rsc.org

Table 4: Effects of Novel Functional Groups on 1,2,4,5-Tetrazine Properties

| Functional Group/Scaffold | Resulting Property | Potential Application | Reference |

|---|---|---|---|

| 4H-1,2,4-Triazole | Luminescence/Fluorescence | Optical Materials, Sensors | mdpi.com |

| Nitro Groups (on azole substituents) | Energetic, Fluorescence Quenching | High-Energy Materials | mdpi.comrsc.org |

| N-oxide | Energetic, Thermal Stability | High-Energy Materials | nih.gov |

Chemical Modifications Leading to New Heterocyclic Systems

1,2,4,5-tetrazines are not only functional molecules in their own right but also serve as versatile precursors for the synthesis of more complex, fused heterocyclic systems. researchgate.net These transformations often leverage the inherent reactivity of the tetrazine ring to construct novel scaffolds with potential applications in medicinal chemistry and materials science. beilstein-journals.orgbeilstein-journals.org